N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c21-14-3-1-2-4-15(14)26-10-19(25)24-18-8-20(23-11-22-18)27-9-13-5-6-16-17(7-13)29-12-28-16/h1-8,11H,9-10,12H2,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDQDHXJGLBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C20H16ClN3O5, with a molecular weight of 413.81 g/mol. The compound features a pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a chlorophenoxy group, which may contribute to its biological activities.
The compound primarily acts by interacting with cellular targets involved in cancer progression. It has been shown to modulate microtubule dynamics, leading to cell cycle arrest at the S phase. This mechanism is crucial for its anticancer properties, as it disrupts normal cell division processes.
Anticancer Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against human breast cancer cells (MCF-7) and other malignancies.
Enzyme Inhibition
The compound also shows inhibitory effects on key metabolic enzymes associated with cancer metabolism. It has been reported to inhibit acetylcholinesterase (AChE), which is relevant for neurological disorders and may indicate broader therapeutic applications.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of this compound. The results indicated that modifications to the chlorophenoxy group enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could inform future drug design efforts.
Study 2: Mechanistic Insights
In a separate investigation, molecular docking studies were performed to elucidate the binding interactions of the compound with tubulin. The study revealed that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule polymerization and leading to apoptosis in cancer cells.
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity is primarily governed by its benzo[d][1,3]dioxole moiety, pyrimidine core , and 2-chlorophenoxyacetamide side chain. The dioxole group enhances lipophilicity and metabolic stability, facilitating membrane penetration, while the pyrimidine ring enables π-π stacking interactions with biological targets like enzymes or receptors. The 2-chlorophenoxy group contributes to steric and electronic effects, modulating binding affinity .
Q. How can researchers optimize the synthesis of this compound for high purity and yield?
A recommended protocol involves:
- Step 1 : Substitution reaction between 6-chloropyrimidin-4-amine and benzo[d][1,3]dioxol-5-ylmethanol under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Condensation with 2-(2-chlorophenoxy)acetyl chloride using triethylamine as a base.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and molecular integrity.
- HPLC : Quantify purity and detect impurities using a C18 column (acetonitrile/water mobile phase).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve 3D structure and intermolecular interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
SAR strategies include:
- Substituent Modification : Replace the 2-chlorophenoxy group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to alter target binding.
- Heterocycle Replacement : Substitute the pyrimidine ring with pyridazine or triazine to test scaffold flexibility.
- Bioisosteres : Replace the dioxole group with a methylenedioxy or trifluoromethoxy moiety to optimize pharmacokinetics.
Example : A derivative with a 4-fluorophenyl group showed 3× higher kinase inhibition than the parent compound .
Q. How should researchers address contradictory data in biological activity assays?
Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) may arise from:
- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers).
- Metabolic Instability : Use liver microsome assays to identify degradation pathways.
- Off-Target Effects : Employ selectivity panels (e.g., kinase profiling) or CRISPR screening to rule out nonspecific interactions.
- Data Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies mitigate challenges in isolating degradation products during stability studies?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
- LC-MS/MS Analysis : Use a reverse-phase column (C18) with gradient elution to separate degradation products.
- Isolation : Semi-preparative HPLC to collect fractions for structural elucidation via NMR and HRMS .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Glide to model binding poses in ATP-binding pockets (e.g., kinase targets).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes.
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can researchers resolve synthetic intermediates’ hygroscopicity or instability?
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis.
- Lyophilization : Freeze-dry intermediates to remove residual solvents.
- Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT) during storage .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent Models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to measure bioavailability (AUC, Cₘₐₓ).
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) over 14 days.
- Tissue Distribution : LC-MS/MS analysis of plasma, liver, and brain homogenates .
Q. How do cross-disciplinary approaches enhance research on this compound?
- Chemical Biology : Photoaffinity labeling (e.g., diazirine tags) to identify cellular targets.
- Nanotechnology : Encapsulate in liposomes or PLGA nanoparticles to improve solubility and targeted delivery.
- Multi-Omics Integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) to map mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
